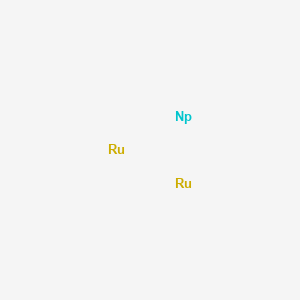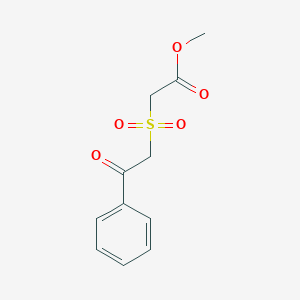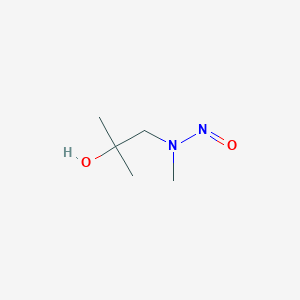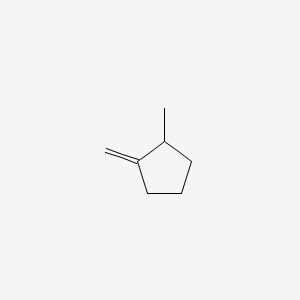
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms bonded to methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. One common method includes the use of a platinum catalyst to facilitate the hydrosilylation reaction, where phenylsilane reacts with octamethylcyclotetrasiloxane to form the desired tetrasilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrides such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) under controlled temperatures.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the field of oncology, where silicon-based compounds show promise in targeting cancer cells.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its thermal stability and resistance to oxidation.
作用机制
The mechanism by which 1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various functional groups, facilitating the formation of complex structures. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar methyl groups but lacking the phenyl substituents.
Tetramethylsilane: A simpler silane compound with only methyl groups attached to the silicon atoms.
Phenyltrimethylsilane: Contains both phenyl and methyl groups but with a different silicon framework.
Uniqueness
1,1,1,2,3,4,4,4-Octamethyl-2,3-diphenyltetrasilane is unique due to its combination of multiple silicon atoms with both phenyl and methyl groups, providing a distinct set of chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
40907-20-8 |
|---|---|
分子式 |
C20H34Si4 |
分子量 |
386.8 g/mol |
IUPAC 名称 |
trimethyl-[methyl-(methyl-phenyl-trimethylsilylsilyl)-phenylsilyl]silane |
InChI |
InChI=1S/C20H34Si4/c1-21(2,3)23(7,19-15-11-9-12-16-19)24(8,22(4,5)6)20-17-13-10-14-18-20/h9-18H,1-8H3 |
InChI 键 |
PIMLKBZCMXUQKN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)




![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)

![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)


